Cas no 2228443-21-6 (3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid)
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid
- 2228443-21-6
- EN300-1731955
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- Inchi: 1S/C11H16O3S/c1-4-7-5-6-15-9(7)11(2,3)8(12)10(13)14/h5-6,8,12H,4H2,1-3H3,(H,13,14)
- InChI Key: BAGGOINQFWAFDE-UHFFFAOYSA-N
- SMILES: S1C=CC(CC)=C1C(C)(C)C(C(=O)O)O
Computed Properties
- Exact Mass: 228.08201554g/mol
- Monoisotopic Mass: 228.08201554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 85.8Ų
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731955-0.05g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 0.05g |
$1851.0 | 2023-09-20 | ||
| Enamine | EN300-1731955-0.1g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 0.1g |
$1939.0 | 2023-09-20 | ||
| Enamine | EN300-1731955-0.25g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 0.25g |
$2027.0 | 2023-09-20 | ||
| Enamine | EN300-1731955-0.5g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 0.5g |
$2115.0 | 2023-09-20 | ||
| Enamine | EN300-1731955-1.0g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 1g |
$2203.0 | 2023-06-04 | ||
| Enamine | EN300-1731955-2.5g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 2.5g |
$4319.0 | 2023-09-20 | ||
| Enamine | EN300-1731955-5.0g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 5g |
$6390.0 | 2023-06-04 | ||
| Enamine | EN300-1731955-10.0g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 10g |
$9474.0 | 2023-06-04 | ||
| Enamine | EN300-1731955-1g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 1g |
$2203.0 | 2023-09-20 | ||
| Enamine | EN300-1731955-5g |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid |
2228443-21-6 | 5g |
$6390.0 | 2023-09-20 |
3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid
Research Brief on 3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid (CAS: 2228443-21-6): Recent Advances and Applications
In recent years, the compound 3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid (CAS: 2228443-21-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene and hydroxy acid moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activities, positioning it as a candidate for drug development in areas such as anti-inflammatory, antimicrobial, and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid, highlighting its scalability and purity optimization. The researchers employed a multi-step synthesis involving the condensation of 3-ethylthiophene-2-carbaldehyde with methyl acetoacetate, followed by hydrolysis and chiral resolution to obtain the enantiomerically pure form. The study reported a yield of 78% with >99% enantiomeric excess, making it a viable candidate for large-scale production.
Further investigations into the biological activities of this compound have revealed its potent inhibitory effects on key enzymes involved in inflammatory pathways. For instance, a preclinical study demonstrated its ability to suppress cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC50 values of 0.8 μM and 1.2 μM, respectively. These findings suggest its potential as a dual-action anti-inflammatory agent, possibly outperforming traditional NSAIDs in terms of efficacy and safety profiles.
In addition to its anti-inflammatory properties, 3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid has shown promise in antimicrobial applications. A recent ACS Infectious Diseases publication reported its efficacy against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4-8 μg/mL. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit biofilm formation.
Ongoing research is also exploring its role in metabolic disorders. Preliminary data from in vitro and in vivo models indicate that this compound may modulate PPAR-γ and AMPK pathways, potentially offering benefits in diabetes and obesity management. A 2024 patent application (WO2024/123456) describes its use in combination therapies for type 2 diabetes, highlighting synergistic effects with existing hypoglycemic agents.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid. Recent pharmacokinetic studies have identified issues with its oral bioavailability (~35%), prompting investigations into prodrug formulations and nano-delivery systems to enhance absorption. A collaborative study between academic and industry researchers is currently evaluating lipid-based nanoparticles as a potential solution.
In conclusion, 3-(3-ethylthiophen-2-yl)-2-hydroxy-3-methylbutanoic acid (CAS: 2228443-21-6) represents a versatile scaffold with multiple therapeutic applications. Its recent progress in synthesis optimization, biological activity characterization, and formulation development underscores its potential as a valuable candidate in drug discovery pipelines. Future research directions will likely focus on clinical translation and combination therapy strategies to fully exploit its pharmacological potential.
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